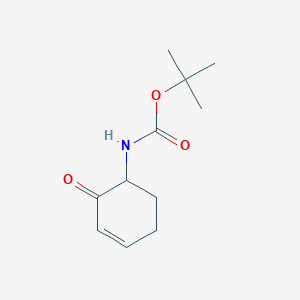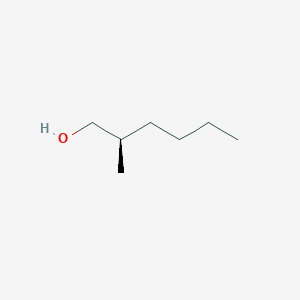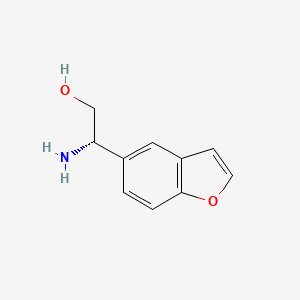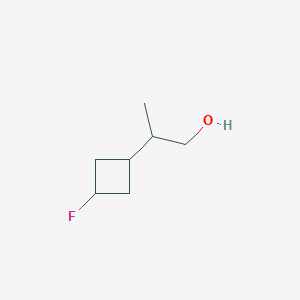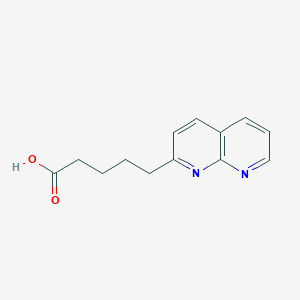
1-(Chloromethyl)-1-hexylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-hexylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-hexylcyclobutane typically involves the chloromethylation of 1-hexylcyclobutane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-hexylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield azides, thiols, or amines.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-hexylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive chloromethyl group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-(Bromomethyl)-1-hexylcyclobutane: Similar structure but with a bromomethyl group instead of chloromethyl.
1-(Chloromethyl)-1-pentylcyclobutane: Similar structure but with a pentyl chain instead of hexyl.
1-(Chloromethyl)-1-hexylcyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(Chloromethyl)-1-hexylcyclobutane is unique due to its specific combination of a cyclobutane ring, a hexyl chain, and a chloromethyl group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-hexylcyclobutane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3 |
Clave InChI |
ATTNFKMOUHWXIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


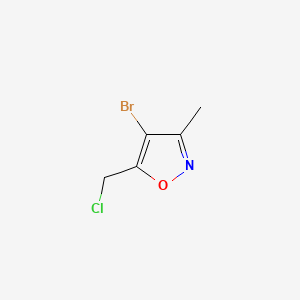
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
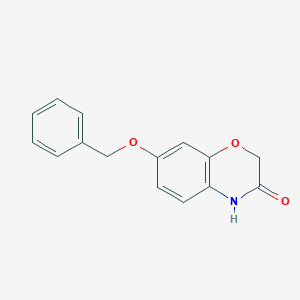


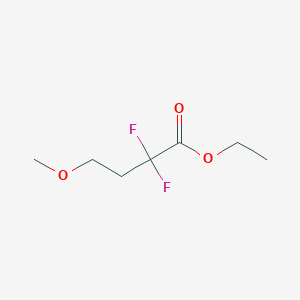

![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
